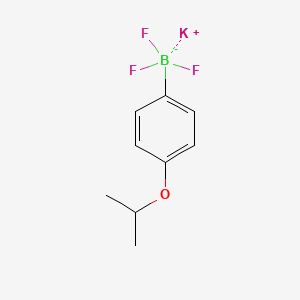![molecular formula C10H22N2 B13566868 trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine: is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is also known by its IUPAC name rel-(1r,4r)-4-(2-(dimethylamino)ethyl)cyclohexan-1-amine . This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity . The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the parent compound.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is used as a building block in the synthesis of complex organic molecules . It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets . It serves as a model compound for understanding amine transport and metabolism .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules . This compound can modulate biological pathways by altering the function of key proteins and enzymes .
Comparison with Similar Compounds
trans-4-[2-(Methylamino)ethyl]cyclohexanamine: Similar structure but with a methylamino group instead of a dimethylamino group.
trans-4-[2-(Ethylamino)ethyl]cyclohexanamine: Contains an ethylamino group, differing in the length of the alkyl chain.
trans-4-[2-(Propylamino)ethyl]cyclohexanamine: Features a propylamino group, further extending the alkyl chain.
Uniqueness: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties . This structural feature enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
XVZGWQCGJOLWPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)









![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)

